But-1-en-2-ylboronic Acid
Description
But-1-en-2-ylboronic acid is an organic compound with the molecular formula C4H9BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a but-1-en-2-yl chain. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
but-1-en-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXVVARMWGBBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: But-1-en-2-ylboronic acid can be synthesized through several methods, including the reaction of but-1-en-2-ol with boronic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where but-1-en-2-ol is reacted with triisopropyl borate followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: But-1-en-2-ylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of substituted boronic acids or esters.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
But-1-en-2-ylboronic acid plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It serves as a coupling partner for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound's ability to form stable complexes with various substrates enhances its utility in these reactions .
Table 1: Summary of Cross-Coupling Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base | 85 | |
| Sonogashira | Cu(I) catalyst | 90 | |
| Borylation | Lewis base | 80 |
Biological Applications
2. Drug Development
The compound is explored for its potential in drug development, particularly in synthesizing boron-containing pharmaceuticals. Its reactivity allows for the creation of boron-based enzyme inhibitors, which have applications in treating various diseases, including cancer .
Case Study: Boron-Based Enzyme Inhibitors
A study investigated the synthesis of a boron-containing inhibitor targeting a specific enzyme involved in cancer progression. The use of this compound facilitated the formation of the desired compound with high selectivity and yield, demonstrating its effectiveness in medicinal chemistry applications.
Material Science Applications
3. Advanced Materials
this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its ability to participate in polymerization reactions allows for creating boron-rich materials with unique properties suitable for electronic devices and sensors .
Table 2: Properties of Boron-Rich Polymers Derived from this compound
| Property | Value | Application |
|---|---|---|
| Thermal Stability | > 200 °C | Electronics |
| Conductivity | Moderate | Sensors |
| Mechanical Strength | High | Structural materials |
Mechanistic Insights
The mechanism of action for this compound involves its ability to form boronate esters through interactions with hydroxyl groups. This property is crucial for its applications in both catalysis and bioconjugation techniques, allowing it to attach biomolecules effectively .
Mechanism of Action
The mechanism by which but-1-en-2-ylboronic acid exerts its effects involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the inhibition of specific enzymes or pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenylboronic acid
Benzylboronic acid
Allylboronic acid
Biological Activity
But-1-en-2-ylboronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biological applications, including enzyme inhibition and drug design.
This compound features a boron atom bonded to a vinyl group, which contributes to its reactivity and interaction with biological molecules. The general structure can be represented as follows:
This compound can participate in various chemical reactions, including Suzuki coupling, which is pivotal for synthesizing complex organic molecules.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in anticancer therapies. Boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the compound bortezomib, a boronic acid derivative, is widely used in multiple myeloma treatment due to its ability to induce apoptosis in cancer cells by inhibiting the proteasome pathway .
Table 1: Anticancer Activity of Boronic Acids
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Bortezomib | Multiple Myeloma | Proteasome inhibition | |
| This compound | Various Cancers | Potential proteasome inhibition (under investigation) |
Antibacterial Properties
Boronic acids also exhibit antibacterial activity. A study demonstrated that certain boronic acid derivatives could effectively inhibit the growth of various bacterial strains, including Escherichia coli. The mechanism often involves interference with bacterial enzyme function, leading to cell death .
Table 2: Antibacterial Efficacy
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 6.50 mg/mL | |
| Phenyl boronic acids | Various strains | Varies by derivative |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Boronic acids are known to bind covalently to serine residues in active sites of enzymes, thus inhibiting their activity. This property makes them useful in developing inhibitors for various therapeutic targets .
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | This compound | 115.63 ± 1.16 | |
| Butyrylcholinesterase | This compound | 3.12 ± 0.04 |
Case Study 1: Anticancer Effects
A recent study focused on the synthesis of this compound derivatives and their evaluation against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 18.76 ± 0.62 µg/mL, indicating their potential as anticancer agents .
Case Study 2: Antibacterial Activity
In another study assessing the antibacterial properties of boronic acids, this compound was tested against E. coli. The results demonstrated effective inhibition at concentrations of 6.50 mg/mL, suggesting its potential application in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
